molecular formula C7H5BrF3NO B3211322 5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine CAS No. 1086392-94-0

5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine

Cat. No.: B3211322
CAS No.: 1086392-94-0
M. Wt: 256.02 g/mol
InChI Key: FGGWGRUPQNBOGH-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a trifluoromethoxy group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine typically involves the bromination of 3-methyl-2-(trifluoromethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 5-amino-3-methyl-2-(trifluoromethoxy)pyridine or 5-alkoxy-3-methyl-2-(trifluoromethoxy)pyridine.

    Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine depends on the specific application and the target molecule

    Electrophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

    Coordination with Metal Catalysts: In coupling reactions, it coordinates with palladium catalysts to facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities.

Properties

IUPAC Name

5-bromo-3-methyl-2-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-4-2-5(8)3-12-6(4)13-7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGWGRUPQNBOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240313
Record name Pyridine, 5-bromo-3-methyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-94-0
Record name Pyridine, 5-bromo-3-methyl-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-bromo-3-methyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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